molecular formula C28H38Br2N2O4 B14430970 4,4'-(4,4'-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide CAS No. 78186-42-2

4,4'-(4,4'-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide

Cat. No.: B14430970
CAS No.: 78186-42-2
M. Wt: 626.4 g/mol
InChI Key: JWTRBDKLNYEGBO-UHFFFAOYSA-L
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Description

4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is a chemical compound known for its neuromuscular blocking properties. It has been studied for its effects on various biological systems, particularly in pharmacology and neurobiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide typically involves the reaction of biphenylene derivatives with oxoethylene and ethylmorpholinium bromide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with cholinergic receptors at the neuromuscular junction. It inhibits the release of acetylcholine, leading to neuromuscular blockade. This action is mediated through its binding to the junctional cholinergic receptor, preventing the transmission of nerve impulses to muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is unique due to its specific structure, which allows it to interact with cholinergic receptors in a distinct manner. This results in a more potent neuromuscular blocking effect compared to similar compounds .

Properties

CAS No.

78186-42-2

Molecular Formula

C28H38Br2N2O4

Molecular Weight

626.4 g/mol

IUPAC Name

2-(4-ethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(4-ethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide

InChI

InChI=1S/C28H38N2O4.2BrH/c1-3-29(13-17-33-18-14-29)21-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)22-30(4-2)15-19-34-20-16-30;;/h5-12H,3-4,13-22H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

JWTRBDKLNYEGBO-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOCC4)CC.[Br-].[Br-]

Origin of Product

United States

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